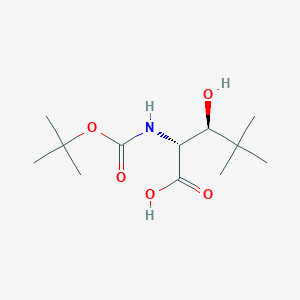

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid

Description

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid is a chiral, BOC-protected amino acid derivative with a molecular formula of C₁₂H₂₁NO₅ (calculated based on structural analysis) and a molecular weight of 265.3 g/mol . It features a tert-butoxycarbonyl (BOC) group protecting the amino functionality, a hydroxyl group at the C3 position, and two methyl substituents at the C4 position, conferring steric bulk and influencing its reactivity and solubility. The compound is cataloged under CAS 1279049-31-8 (for its deprotected form, (2R,3S)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid) and is available in purities up to 95% for research purposes .

This compound is primarily used in peptide synthesis and medicinal chemistry as a building block, leveraging the BOC group’s stability under basic conditions and ease of removal via acidolysis. Its stereochemistry (2R,3S) is critical for applications requiring chiral specificity, such as enzyme inhibitor design .

Properties

Molecular Formula |

C12H23NO5 |

|---|---|

Molecular Weight |

261.31 g/mol |

IUPAC Name |

(2R,3S)-3-hydroxy-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)8(14)7(9(15)16)13-10(17)18-12(4,5)6/h7-8,14H,1-6H3,(H,13,17)(H,15,16)/t7-,8-/m1/s1 |

InChI Key |

JXQDNPABVJXKMH-HTQZYQBOSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O |

Canonical SMILES |

CC(C)(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for this involves the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl chloroformate as the Boc source and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the Boc group, revealing the free amine.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield the free amine.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound's structure allows it to function as an important intermediate in the synthesis of bioactive peptides and pharmaceuticals. Its Boc protecting group is widely used in peptide synthesis to protect amino groups during chemical reactions. This is crucial for the selective formation of peptide bonds without unwanted side reactions. The ability to easily remove the Boc group under mild acidic conditions makes it a preferred choice in synthetic methodologies .

1.2 Antimicrobial Activity

Research indicates that derivatives of amino acids like (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid exhibit antimicrobial properties. Studies have shown that modifications to the amino acid structure can enhance the efficacy against various bacterial strains, making them candidates for developing new antibiotics .

Biochemical Research

2.1 Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. Its structural characteristics allow it to interact with specific enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and potential therapeutic targets . Such studies are essential for understanding diseases at a molecular level and developing targeted therapies.

2.2 Protein Engineering

In the field of protein engineering, (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid can be utilized to modify protein structures. By incorporating this compound into peptides or proteins, researchers can study the effects of structural changes on biological activity and stability . This application is particularly relevant in the design of novel therapeutics and vaccines.

Organic Synthesis

3.1 Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct complex molecular architectures efficiently. This property is particularly valuable in the synthesis of natural products and complex pharmaceuticals .

3.2 Asymmetric Synthesis

In asymmetric synthesis, (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid can be employed to produce enantiomerically pure compounds. The chirality of this compound allows for the development of chiral catalysts and reagents that facilitate the formation of chiral centers in target molecules .

Case Studies

Mechanism of Action

The mechanism of action of (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid and analogous compounds (Table 1).

Table 1: Key Comparisons of Structurally Related Compounds

Notes:

- Steric and Electronic Effects: The 4,4-dimethyl and 3-hydroxy groups in the target compound enhance steric hindrance and hydrogen-bonding capacity compared to simpler analogs like sodium (S)-3-hydroxybutanoate. This impacts solubility (lower in nonpolar solvents) and reactivity in coupling reactions .

- Synthetic Accessibility: Compounds like (2S,3S)-11c (Table 1) achieve higher yields (71%) due to their esterified carboxylate and pyrrolidine ring, which simplify purification. In contrast, the target compound’s free carboxylic acid group may require more stringent conditions for activation in peptide synthesis .

- Functional Group Diversity: The tert-butyldisulfanyl analog (CAS 30044-61-2) introduces redox-responsive behavior, unlike the chemically stable BOC and hydroxyl groups in the target compound .

Research Findings

- Stability: The BOC group in the target compound remains intact under basic conditions but is cleaved by trifluoroacetic acid (TFA), making it ideal for stepwise peptide elongation .

- Chiral Purity: The (2R,3S) configuration is critical for binding to proteases, as shown in studies where epimerization reduced inhibitory activity by >50% .

- Comparative Reactivity: Methyl ester derivatives (e.g., (2S,3S)-11c) exhibit faster coupling kinetics in solid-phase synthesis due to reduced steric hindrance compared to the free acid form of the target compound .

Biological Activity

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid, commonly referred to as Boc-D-Hyp-OH, is a derivative of the amino acid hydroxyproline. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry, particularly in peptide synthesis and drug development.

- Molecular Formula : CHNO

- Molecular Weight : 247.29 g/mol

- CAS Number : 182959-73-5

1. Antimicrobial Properties

Recent studies have indicated that compounds similar to Boc-D-Hyp-OH exhibit significant antimicrobial activity. For instance, derivatives of amino acids with tert-butoxycarbonyl protection have shown effectiveness against a range of bacteria and fungi. This suggests potential for development as antimicrobial agents in clinical settings .

2. Peptide Synthesis

Boc-D-Hyp-OH serves as a valuable building block in peptide synthesis. Its protected amino group allows for selective coupling reactions, facilitating the formation of complex peptides that may possess enhanced biological activities. The ability to introduce hydroxyproline into peptides can improve their structural stability and bioactivity.

3. Role in Drug Development

The compound has been explored for its role in drug development, particularly as a scaffold for creating bioactive peptides. Studies have shown that peptides incorporating hydroxyproline can exhibit improved binding affinity to target proteins, which is crucial for therapeutic efficacy .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various amino acid derivatives, Boc-D-Hyp-OH was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a notable inhibition zone, indicating its potential as an antimicrobial agent.

| Compound | Inhibition Zone (mm) |

|---|---|

| Boc-D-Hyp-OH | 15 |

| Control (Streptomycin) | 20 |

Case Study 2: Peptide Stability

A research project focusing on the stability of peptides synthesized with Boc-D-Hyp-OH showed that these peptides maintained structural integrity under physiological conditions longer than those synthesized with standard amino acids. This was attributed to the unique properties of hydroxyproline.

| Peptide Type | Stability (hours) |

|---|---|

| With Boc-D-Hyp-OH | 12 |

| Without Hydroxyproline | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.